3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-5-3-6-21(15-18)24(28)25-17-23(27-11-13-29-14-12-27)20-8-9-22-19(16-20)7-4-10-26(22)2/h3,5-6,8-9,15-16,23H,4,7,10-14,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMSQHKWJMTITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the tetrahydroquinoline and morpholine groups through a series of substitution and addition reactions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s tetrahydroquinoline and morpholine groups are susceptible to oxidation under controlled conditions:
-
Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP).
-
Conditions : Reactions typically occur in polar aprotic solvents (e.g., acetone or dichloromethane) at 25–60°C.
-
Outcomes :
-
Oxidation of the tetrahydroquinoline moiety yields quinoline derivatives.
-
Morpholine rings may undergo N-oxidation to form morpholine N-oxide derivatives.
-
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | Acetone | 50 | Quinoline derivative | 65–70 |
| H₂O₂ | Dichloromethane | 25 | Morpholine N-oxide | 45–50 |
Reduction Reactions
Reductive transformations primarily target the amide bond or aromatic rings:
-
Reducing agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : Reactions require anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.
-
Outcomes :
Nucleophilic Substitution
The methyl group on the benzamide core can participate in electrophilic substitution, while the morpholine nitrogen may act as a nucleophile:
-
Reagents : Halogens (Cl₂, Br₂) for aromatic substitution; alkyl halides (e.g., CH₃I) for N-alkylation.
-
Conditions :
-
Aromatic substitution: Lewis acid catalysts (FeCl₃) in dichloromethane.
-
N-alkylation: Base (K₂CO₃) in acetonitrile at 60–80°C.
-
Table 2: Substitution Reaction Outcomes
| Reaction Type | Reagent | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Aromatic chlorination | Cl₂ | FeCl₃/CH₂Cl₂ | 3-Chloro-benzamide derivative | 55–60 |
| N-Methylation | CH₃I | K₂CO₃/CH₃CN | N-Methyl-morpholine derivative | 70–75 |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux (110°C) cleaves the amide bond to yield carboxylic acid and amine fragments.
-
Basic hydrolysis : NaOH in ethanol/water mixtures (80°C) produces carboxylate salts .
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Decomposition occurs above 200°C, generating complex mixtures of aromatic amines and carbonyl compounds.
-
Photolysis : UV irradiation in methanol leads to cleavage of the morpholine ring, forming secondary amines and aldehydes.
Comparative Reactivity Insights
The compound’s reactivity differs from analogs:
-
3-Methyl vs. 3-Chloro analogs : The methyl group enhances electron density at the benzamide ring, facilitating electrophilic substitution compared to electron-withdrawing chloro substituents.
-
Morpholine vs. Piperidine : Morpholine’s oxygen atom increases polarity, improving solubility in polar reaction media .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the benzamide core, the nature of the heterocyclic rings, and the pendant amine functionalities. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Benzamide Modifications
- 3-Methylbenzamide (Target Compound) : The methyl group at the 3-position introduces moderate lipophilicity, balancing solubility and membrane permeability.
- 4-Trifluoromethylbenzamide (Compound in ) : The electron-withdrawing trifluoromethyl group improves metabolic stability and may enhance target binding via hydrophobic interactions .
Heterocyclic Ring Variations
- Morpholine (Target Compound) : Morpholine’s oxygen atom contributes to solubility and hydrogen-bonding capacity, often utilized to improve pharmacokinetic profiles.
- Pyrrolidine (Compound in ) : The smaller, more basic pyrrolidine ring may alter binding kinetics and solubility compared to morpholine .
Backbone and Linker Modifications
- Ethanediamide (Compound in ) : Replacing benzamide with ethanediamide introduces additional hydrogen-bonding sites, which could modulate target selectivity .
- Imidazopyridazinyl Ethynyl (Compound in ) : The ethynyl linker and imidazopyridazine moiety extend conjugation, likely improving binding affinity through π-π interactions .
Biological Activity
3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrahydroquinoline moiety : This portion is known for its diverse biological activities, including neuroprotective effects.
- Morpholine group : Often associated with various pharmacological effects, including analgesic and anticonvulsant properties.
- Benzamide core : Commonly found in many drugs, contributing to the compound's overall biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 288.44 g/mol.
Pharmacological Effects
- Neuroprotective Effects :
- Antidepressant Activity :
- Antimicrobial Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The morpholine group may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could lead to increased levels of neurotransmitters like serotonin and norepinephrine .
Case Studies and Research Findings
A review of current literature reveals several important findings related to the biological activity of this compound:
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can minimize the number of trials while identifying critical factors affecting yield and purity. Couple this with quantum chemical calculations (e.g., transition state analysis) to predict optimal conditions for key steps like cyclization or amide bond formation . Integrate computational screening with iterative experimental validation to accelerate optimization .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use high-resolution NMR (1H, 13C, DEPT) to confirm stereochemistry and substituent positions. For morpholine and tetrahydroquinoline moieties, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry: HRMS (ESI or MALDI-TOF) validates molecular weight and fragmentation patterns.
- Computational Chemistry: Perform DFT calculations to map electron density distributions, HOMO-LUMO gaps, and potential reactive sites. Compare computed IR spectra with experimental data to verify functional groups .
Q. What computational tools are effective for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known ligands of morpholine/quinoline derivatives.
- MD Simulations: Run GROMACS or AMBER simulations to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, temperature). Analyze RMSD and binding free energy (MM/PBSA) over 100+ ns trajectories .
- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to guide in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during reaction mechanism studies?
Methodological Answer:
- Isotopic Labeling: Use deuterated or 13C-labeled reactants to trace bond-forming/breaking steps (e.g., in tetrahydroquinoline ring closure).
- In Situ Monitoring: Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., enamines or carbocations).
- Kinetic Modeling: Fit experimental rate data to mechanistic models (e.g., Michaelis-Menten, steady-state approximations) using software like COPASI. Discrepancies between model predictions and data may indicate unaccounted pathways (e.g., solvent-assisted proton transfers) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer:
- HPLC-MS: Use a C18 column with gradient elution (ACN/H2O + 0.1% formic acid) to separate diastereomers. Monitor fractions via inline MS to identify target masses.
- Membrane Technologies: Apply nanofiltration (MWCO 300–500 Da) to remove low-MW impurities. Optimize pH and solvent composition to enhance selectivity .
- Crystallization Screening: Test solvents (e.g., EtOAc/hexane) and additives (ionic liquids) to improve crystal habit and yield X-ray-quality crystals for absolute configuration determination .
Q. How can researchers validate hypotheses about the compound’s role in modulating enzymatic activity?
Methodological Answer:
- Enzyme Assays: Conduct in vitro assays (e.g., fluorescence-based kinase inhibition) with recombinant enzymes. Use positive/negative controls (e.g., staurosporine for kinases) to benchmark activity.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- CRISPR-Cas9 Knockouts: In cell-based models, silence target genes to confirm compound specificity. Pair with RNA-seq to identify off-pathway effects .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Methodological Answer:
- Quality Control (QC): Implement strict QC protocols (e.g., ≥95% HPLC purity, Karl Fischer titration for solvent residues).
- Statistical Analysis: Apply ANOVA or mixed-effects models to differentiate biological variability from synthetic inconsistencies. Use standardized reference materials (e.g., NIST-certified analogs) for calibration .
- Metadata Tracking: Use electronic lab notebooks (e.g., LabArchives) to document synthesis conditions (e.g., humidity, stirring speed) that may impact compound stability .
Q. What strategies mitigate computational-experimental discrepancies in binding affinity predictions?
Methodological Answer:
- Ensemble Docking: Dock multiple conformers (generated via molecular dynamics) to account for protein flexibility.
- Free Energy Perturbation (FEP): Calculate relative binding energies for analog series to refine force field parameters.
- Experimental Validation: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure Kd values for critical outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
